molecular formula C10H12N3O5P B12549556 6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate CAS No. 167545-04-2

6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate

Cat. No.: B12549556
CAS No.: 167545-04-2
M. Wt: 285.19 g/mol
InChI Key: LXAMYDIKDPXGBL-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, an oxo group, and a dihydrophthalazinyl phosphate group. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate typically involves multiple steps. One common method includes the reaction of dimethylamine with a suitable phthalazinone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction conditions, and purification steps to isolate the final product. Techniques such as crystallization, filtration, and chromatography are commonly employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate: shares similarities with other phthalazinone derivatives and phosphate compounds.

    Psilocybin: Another compound with a similar phosphate group, known for its psychoactive properties.

    N,N-Dimethylethanolamine phosphate: A related compound with similar structural features.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

167545-04-2

Molecular Formula

C10H12N3O5P

Molecular Weight

285.19 g/mol

IUPAC Name

[6-(dimethylamino)-4-oxo-3H-phthalazin-1-yl] dihydrogen phosphate

InChI

InChI=1S/C10H12N3O5P/c1-13(2)6-3-4-7-8(5-6)9(14)11-12-10(7)18-19(15,16)17/h3-5H,1-2H3,(H,11,14)(H2,15,16,17)

InChI Key

LXAMYDIKDPXGBL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=NNC2=O)OP(=O)(O)O

Origin of Product

United States

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